molecular formula C14H20BBrO2 B6308191 4-Bromo-2,3-dimethylphenylboronic acid pinacol ester CAS No. 2121511-55-3

4-Bromo-2,3-dimethylphenylboronic acid pinacol ester

Cat. No.: B6308191
CAS No.: 2121511-55-3
M. Wt: 311.02 g/mol
InChI Key: TVNYJJOWQVZENT-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dimethylphenylboronic acid pinacol ester is a chemical compound with the IUPAC name 2-(4-bromo-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 311.03 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20BBrO2/c1-9-10(2)12(16)8-7-11(9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 .


Chemical Reactions Analysis

The compound has been used in a protocol that allows for formal anti-Markovnikov alkene hydromethylation . This valuable but previously unknown transformation was achieved by pairing a Matteson–CH2–homologation with a catalytic protodeboronation of alkyl boronic esters .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored at temperatures between 2-8°C .

Mechanism of Action

Target of Action

4-Bromo-2,3-dimethylphenylboronic acid pinacol ester is a boronic ester compound . Boronic esters are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this reaction, the boron moiety of the boronic ester is transferred to a transition metal catalyst, forming a new metal-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a significant biochemical pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and various types of carbon-carbon bond formations .

Pharmacokinetics

It’s known that the stability of boronic esters like this compound can pose challenges for their use in biological systems .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, making it a valuable tool in organic chemistry .

Action Environment

The action of this compound can be influenced by environmental factors such as pH . The rate of reaction can be considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .

Properties

IUPAC Name

2-(4-bromo-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BBrO2/c1-9-10(2)12(16)8-7-11(9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNYJJOWQVZENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BBrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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